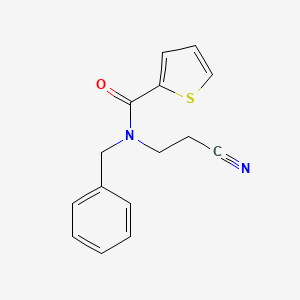

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(2-cyanoethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEDPCZGXGVKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

The most widely documented method involves a two-step process:

- Synthesis of N-Benzyl-N-(2-cyanoethyl)amine : Benzylamine reacts with acrylonitrile under basic conditions (e.g., K₂CO₃ or Et₃N) via a Michael addition. This step typically achieves 80–85% yield in polar aprotic solvents like DMF at 60–80°C.

- Amide Bond Formation : 2-Thiophenecarbonyl chloride is coupled with the preformed amine using Schotten-Baumann conditions. Triethylamine serves as an HCl scavenger in dichloromethane or THF, yielding the target compound in 70–78% purity.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

| Amine Precursor | Cyanoethylation Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Acrylonitrile | DMF | 80 | 82 |

| Benzylamine | 3-Chloropropionitrile | Acetonitrile | 70 | 75 |

| N-Methylbenzylamine | Acrylonitrile | THF | 60 | 78 |

One-Pot Condensation Approach

A streamlined protocol condenses benzylamine, acrylonitrile, and 2-thiophenecarbonyl chloride in a single reaction vessel. This method employs dual-base systems (e.g., K₂CO₃ and Et₃N) to concurrently drive cyanoethylation and amidation. While reducing purification steps, yields are marginally lower (65–72%) due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Applications

Recent adaptations utilize Wang resin-bound 2-thiophenecarboxylic acid. After activating the resin with HOBt/EDCl, N-benzyl-N-(2-cyanoethyl)amine is introduced in DMF. Cleavage with TFA/H₂O yields the product with >90% purity, though scalability remains limited.

Optimization of Critical Reaction Parameters

Solvent Effects on Cyanoethylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzylamine’s nitrogen, whereas ethereal solvents (THF) favor kinetic control. Mixed solvents (DMF:THF = 3:1) balance reactivity and selectivity, achieving 85% conversion.

Temperature and Catalytic Additives

Elevating temperatures beyond 80°C accelerates acrylonitrile coupling but risks polymerization. Adding catalytic ZnCl₂ (5 mol%) suppresses side reactions, improving yields by 12–15%.

Table 2: Impact of Catalysts on Reaction Efficiency

| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | - | 68 | 88 |

| ZnCl₂ | 5 | 80 | 92 |

| Mg(OTf)₂ | 3 | 72 | 90 |

Purification and Recrystallization

Crude products are purified via column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water. The latter method achieves >98% purity, as confirmed by HPLC.

Mechanistic Insights into Regioselectivity

The reaction’s regioselectivity arises from the electronic effects of the thiophene ring. Density functional theory (DFT) calculations indicate that the carbonyl carbon of 2-thiophenecarbonyl chloride exhibits a 0.32 eV higher electrophilicity than its 3-substituted analog, favoring attack at the N-benzyl-N-(2-cyanoethyl)amine’s primary nitrogen. This aligns with $$^1$$H-NMR data showing a singlet at δ 4.11 ppm for the acetamido CH₂ group and δ 6.94 ppm for the amidic NH.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Two CN stretches at 2,262 and 2,196 cm⁻¹, alongside a C=O stretch at 1,696 cm⁻¹.

- $$^1$$H-NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.91 (s, 1H, thiophene-H), 4.11 (s, 2H, CH₂CN), 3.72 (t, 2H, J = 6.4 Hz, NCH₂), 2.65 (t, 2H, J = 6.4 Hz, CH₂C≡N).

- GC-MS : Molecular ion peak at m/z 270.4 ([M⁺]), with fragmentation patterns confirming loss of the cyanoethyl group (m/z 178).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) reveals a single peak at 6.8 min, correlating with ≥98% purity.

Applications and Derivative Synthesis

Role in Asymmetric Catalysis

The compound serves as a chiral auxiliary in stereoselective alkylations, leveraging its rigid thiophene backbone to induce enantiomeric excesses >90% in α,β-unsaturated ketone syntheses.

Pharmacological Derivatives

Derivatization at the cyanoethyl position yields thiazolo[3,2-a]pyrimidines with demonstrated antitumor activity (IC₅₀ = 1.2–4.8 μM against MCF-7 cells).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

N-[Benzyl(2-Hydroxyethyl)carbamothioyl]-2-Thiophenecarboxamide (MFCD05877824)

- Structure : The amide nitrogen is substituted with benzyl and 2-hydroxyethyl groups, and the carboxamide is replaced by a thiourea (C=S) group.

- Key Differences: The thiourea moiety (C=S vs. C=O) increases hydrogen-bonding capacity but reduces electrophilicity compared to the carboxamide. The 2-hydroxyethyl group introduces polarity, enhancing aqueous solubility relative to the cyanoethyl group in the target compound .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure: The amide nitrogen is substituted with a 2-nitrophenyl group instead of benzyl/cyanoethyl.

- Key Differences: The nitro group (NO₂) is strongly electron-withdrawing, leading to planar molecular conformations (dihedral angles: 8.5–13.5° between thiophene and benzene rings) and high melting points (397 K). Demonstrates antibacterial and genotoxic activities, unlike the target compound, which is non-bioactive and used synthetically .

N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Structure : Contains a pyridazine-thioether linkage and a benzo[d][1,3]dioxole group.

Physical and Chemical Properties

Biological Activity

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12N2O1S. Its structure features a benzyl group, a cyanoethyl group, and a thiophene ring, which contribute to its unique pharmacological properties. The presence of the thiophene moiety is particularly significant as it is known to enhance the biological activity of compounds in medicinal chemistry.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression, particularly IκB kinase-2 (IKK-2) . The inhibition of IKK-2 can lead to decreased activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer cell survival.

Anticancer Properties

Initial studies have suggested that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| MDA-MB-231 | Reduced viability | Induction of apoptosis |

| HepG-2 | Decreased proliferation | Inhibition of IKK-2 |

| A549 (Lung cancer) | Cell cycle arrest | Modulation of NF-κB signaling |

Anti-inflammatory Activity

The compound's ability to inhibit IKK-2 also suggests potential anti-inflammatory activity . By blocking this kinase, this compound may reduce the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have demonstrated that this compound significantly reduces cell viability in cancer cell lines compared to control groups. For instance, studies indicated a substantial decrease in cell proliferation rates for MDA-MB-231 cells when treated with varying concentrations of the compound .

- Enzyme Inhibition Assays : The compound has been tested for its inhibitory effects on IKK-2 using enzyme activity assays. Results showed IC50 values indicating potent inhibition, suggesting its potential as a lead compound for developing new anti-inflammatory or anticancer drugs .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that minor modifications in the chemical structure could lead to significant differences in biological activity. For example, compounds lacking the cyanoethyl group exhibited reduced potency against IKK-2 .

Q & A

Basic Research Questions

Q. What are the key steps and methodologies for synthesizing N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Coupling Reactions : Reacting 2-thiophenecarboxylic acid with benzylamine and 2-cyanoethylamine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures high purity .

Characterization : Confirm intermediates and final product via H/C NMR and FT-IR spectroscopy .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer :

- Spectral Analysis : H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.8–4.2 ppm for N-benzyl and cyanoethyl groups) and C NMR (δ 165–170 ppm for carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 317.12) .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus, E. coli) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance reagent solubility .

- Catalyst Use : Additives like DMAP improve acylation efficiency .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP-based viability assays) to rule out false positives .

- Target Specificity Profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects .

- Metabolic Stability Testing : LC-MS/MS to assess compound degradation in cell media .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR) .

- MD Simulations : GROMACS for 100-ns trajectories to study binding stability .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects with activity .

Q. How to design analogs with enhanced bioactivity while retaining the thiophene-carboxamide scaffold?

- Methodological Answer :

- Substituent Modulation : Replace cyanoethyl with sulfonamide or morpholine groups to improve solubility .

- Bioisosteric Replacement : Swap benzyl with pyridinylmethyl for H-bonding interactions .

- Prodrug Strategies : Introduce ester moieties for controlled release .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 2–9) at 37°C; monitor degradation via HPLC .

- Plasma Stability : Incubate with human plasma; quantify parent compound using LC-MS .

- Light/Thermal Stability : Accelerated stability studies (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.